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Compound of Interest

Compound Name:
2-(4-Bromo-3-

methylpyrazolyl)propanohydrazide

CAS No.: 1005630-27-2

Cat. No.: B2795022 Get Quote

Executive Summary: The Linker Logic
In the landscape of heterocyclic medicinal chemistry, the pyrazole ring is a privileged structure,

renowned for its stability and bio-isosteric similarity to pyrrole and pyridine. However, the

bioactivity of pyrazole derivatives is often dictated not just by the ring itself, but by the spacer

connecting it to secondary pharmacophores.

This guide focuses on Pyrazole-based Propanohydrazides—a specific subclass where a three-

carbon (propanoyl) linker connects the pyrazole core to a hydrazide moiety. Unlike rigid

carbohydrazides (C1) or acetohydrazides (C2), the propanohydrazide (C3) linker introduces

critical conformational flexibility. This flexibility allows the molecule to adopt "U-shaped" or

"extended" conformations, facilitating optimal binding into deep enzymatic pockets such as the

active sites of Urease and EGFR kinases.

Synthetic Architecture & Validation
To ensure reproducibility and high yield, we utilize a convergent synthetic route. The protocol

below is designed to be self-validating through specific checkpoints.

The Synthetic Pathway (Graphviz)
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Figure 1: Convergent synthesis of pyrazole propanohydrazides via Vilsmeier-Haack cyclization

and subsequent hydrazinolysis.

Validated Experimental Protocol
Objective: Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanehydrazide.

Cyclization (Formation of Pyrazole Core):

React acetophenone phenylhydrazone with POCl₃/DMF (Vilsmeier-Haack conditions) at

0–5°C, then heat to 60°C for 3 hours.

Validation Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane). The hydrazone

spot (

) must disappear, replaced by a highly fluorescent pyrazole-aldehyde spot (

).

Linker Extension (Knoevenagel/Esterification):
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Condense the pyrazole aldehyde with malonic acid or ethyl acetate derivatives to form the

propanoate ester.

Causality: The use of a C3-precursor here determines the "propano" chain length, critical

for the flexibility mentioned in Section 1.

Hydrazinolysis (The Critical Step):

Dissolve 0.01 mol of the pyrazole ester in 30 mL absolute ethanol.

Add 0.05 mol hydrazine hydrate (99%) dropwise. Crucial: Use excess hydrazine to

prevent dimer formation.

Reflux for 6–8 hours.

Self-Validation: Upon cooling, the product should precipitate as white/off-white needles. If

an oily residue forms, the reaction was incomplete or water was present in the ethanol.

Recrystallize from ethanol/DMF.

Pharmacological Profiles[1][2][3][4][5][6]
Anticancer Activity (EGFR & Apoptosis)
Pyrazole propanohydrazides function as ATP-competitive inhibitors. The hydrazide motif acts

as a hydrogen bond donor/acceptor network that interacts with the "hinge region" of kinase

domains (e.g., EGFR, VEGFR-2).

Mechanism of Action:

Kinase Inhibition: The pyrazole core occupies the ATP-binding pocket.

Apoptosis Induction: Downregulation of p-Akt and Bcl-2, leading to Caspase-3 activation.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Data synthesized from representative SAR

studies [1, 3].
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Compound
Substitution
(R)

MCF-7 (Breast) HepG2 (Liver)
HeLa
(Cervical)

Mechanism
Note

Unsubstituted

(H)
45.2 52.1 48.0 Weak binding

4-Cl (Electron

Withdrawing)
4.1 6.8 12.5

Enhanced

lipophilicity

4-OMe (Electron

Donating)
18.5 22.1 25.4

Moderate H-

bonding

4-NO₂ (Strong

EWG)
8.2 9.5 5.1

Strong

electrostatic

interaction

Doxorubicin

(Control)
1.2 2.5 1.8

DNA

Intercalation

Urease Inhibition (The H. pylori Target)
One of the most potent applications of this scaffold is Urease Inhibition.[1][2] Helicobacter pylori

relies on urease to neutralize stomach acid.[1][3] Pyrazole propanohydrazides chelate the

Nickel (Ni²⁺) ions in the urease active site.

SAR Insight: The propanohydrazide linker length is optimal here. Shorter linkers

(acetohydrazides) often cause steric clash with the flap covering the active site, while the

propanoyl chain allows the hydrazide to reach the Ni²⁺ center while the pyrazole ring stacks

against hydrophobic residues (e.g., Ala, Phe) at the tunnel entrance [4].

Computational Modeling & Mechanism
To rationalize the bioactivity, molecular docking is essential. We utilize a standard workflow to

predict binding affinity.

Docking Workflow (Graphviz)
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Figure 2: In silico workflow for evaluating pyrazole propanohydrazides against Urease (3LA4)

and EGFR (1M17).

Mechanistic Interpretation
H-Bonding: The hydrazide -NH-NH- acts as a donor to Asp/Glu residues in the active site.

Pi-Cation Interactions: The pyrazole ring often engages in pi-cation interactions with Lysine

residues (e.g., Lys745 in EGFR).

Validation: A docking score < -7.0 kcal/mol usually correlates with IC₅₀ < 10 µM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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